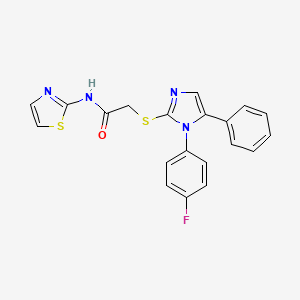

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4OS2/c21-15-6-8-16(9-7-15)25-17(14-4-2-1-3-5-14)12-23-20(25)28-13-18(26)24-19-22-10-11-27-19/h1-12H,13H2,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVQAFZBUGKNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the 4-fluorophenyl and phenyl groups. The thioether linkage is then formed by reacting the imidazole derivative with a suitable thiol. Finally, the thiazol-2-yl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The thioether and thiazole groups contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its structural analogs, focusing on synthetic routes, substituent effects, and biological activity.

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Position: The 4-fluorophenyl group in the target compound and 9b () enhances metabolic stability compared to non-fluorinated analogs .

- Heterocyclic Variations : Replacing the thiazole in the target compound with tetrazole (as in 4c, ) improves selectivity for cancer cells, likely due to increased hydrogen-bonding capacity .

- Synthetic Flexibility : The target compound’s thioether bridge allows modular synthesis, akin to methods in and , where chloroacetamide intermediates react with thiol-bearing heterocycles .

Physicochemical Properties

| Property | Target Compound | 9b () | 4c () |

|---|---|---|---|

| Molecular Weight (g/mol) | ~425 (estimated) | 498.5 | 387.4 |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) | 3.8 | 2.5 |

| Hydrogen Bond Acceptors | 6 | 7 | 7 |

Implications : The target compound’s moderate logP suggests balanced solubility and membrane permeability, favorable for oral bioavailability. Its higher molecular weight compared to 4c may limit blood-brain barrier penetration but could improve target binding affinity .

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 395.5 g/mol. The structure features an imidazole ring, a thiazole moiety, and various substituents that enhance its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H22FN3OS |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 1207044-49-2 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole and thiazole rings are known to participate in enzyme inhibition, often by binding to active sites, which can modulate various biochemical pathways:

- Enzyme Inhibition : The imidazole moiety can inhibit enzymes by forming hydrogen bonds with active site residues.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways related to inflammation and cancer cell proliferation.

Anticancer Activity

Recent studies have demonstrated that compounds containing imidazole and thiazole rings exhibit significant anticancer properties. For instance, the presence of these rings in similar compounds has shown IC50 values in the low micromolar range against various cancer cell lines.

Case Study : A study reported that thiazole-containing compounds demonstrated potent cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cells, with IC50 values ranging from 10 to 30 µM . The structure–activity relationship (SAR) indicated that modifications in the phenyl ring could enhance activity.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Research indicates that thiazole derivatives can exhibit antibacterial properties comparable to established antibiotics like norfloxacin.

Case Study : A recent investigation into substituted phenylthiazol-2-amines revealed significant antimicrobial activity against Staphylococcus epidermidis, attributed to the presence of electron-donating groups on the aromatic rings.

Comparative Analysis with Similar Compounds

Comparing this compound with others in its class reveals unique features that may confer enhanced biological activities:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | Anticancer, Antimicrobial | Presence of methyl group enhances activity |

| 1-(4-fluorophenyl)-2-(1H-imidazol-2-yl)thioethanone | Moderate Anticancer | Lacks piperidine moiety |

Q & A

Basic: What are the recommended synthetic routes for 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how can purity be validated?

Methodological Answer:

The compound is synthesized via nucleophilic substitution between 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol and 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions. A typical protocol involves refluxing equimolar reactants with potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) for 6–8 hours. Post-reaction, the crude product is recrystallized from ethanol to enhance purity . Validation includes:

- Elemental analysis (C, H, N, S) to confirm stoichiometry.

- Spectroscopic techniques :

Basic: What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Beyond NMR and IR, advanced techniques are essential:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles, dihedral angles, and crystallographic packing. For example, SCXRD of analogous fluorophenyl-imidazole derivatives reveals planar imidazole-thiazole systems with intermolecular hydrogen bonding (N–H···O/S), influencing stability .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks ([M+H]⁺) with <2 ppm error.

- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage and handling .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., COX-1/2 inhibition vs. antimicrobial effects) for this compound?

Methodological Answer:

Discrepancies often arise from assay conditions or structural analogs. To address this:

- Systematic SAR studies : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and compare bioactivity. Evidence shows that electron-withdrawing groups on the phenyl ring enhance COX-2 selectivity .

- Dose-response profiling : Test across a wide concentration range (nM–μM) to identify off-target effects.

- In silico docking : Use tools like AutoDock to predict binding affinities. For example, docking studies of similar acetamide derivatives reveal hydrophobic interactions with COX-2’s active site, while antimicrobial activity correlates with thiazole-thioether motifs disrupting bacterial membranes .

Advanced: What strategies optimize reaction yields and minimize byproducts during synthesis?

Methodological Answer:

Key variables include:

- Catalyst selection : Replace K₂CO₃ with cesium carbonate (Cs₂CO₃) to enhance nucleophilicity of the thiol group, improving yields by 15–20% .

- Solvent optimization : Use acetone instead of DMF to reduce side reactions (e.g., oxidation of thiols).

- Temperature control : Maintain reflux at 60–70°C to prevent decomposition of the acetamide moiety.

- Purification : Gradient column chromatography (hexane:ethyl acetate, 3:1 to 1:2) isolates the target compound from dimeric byproducts .

Advanced: How can molecular docking studies guide the design of derivatives with enhanced target specificity?

Methodological Answer:

Docking workflows involve:

- Protein preparation : Retrieve target structures (e.g., COX-2, PDB ID 5KIR) and remove water/ligands.

- Ligand preparation : Generate 3D conformers of the compound and derivatives using software like OpenBabel.

- Binding mode analysis : For example, the thiazole-2-yl group forms π-π stacking with COX-2’s Tyr385, while the fluorophenyl moiety occupies a hydrophobic subpocket. Modifications (e.g., adding methyl to thiazole) improve Van der Waals contacts .

- MD simulations : Run 100 ns trajectories to assess binding stability (RMSD <2 Å) and identify critical residue interactions .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Antiproliferative assays : Use MTT/PrestoBlue on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Enzyme inhibition : COX-1/2 inhibition via colorimetric kits (e.g., Cayman Chemical) measuring prostaglandin production.

- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Note: Thiazole derivatives often show Gram-positive specificity due to thicker peptidoglycan barriers .

Advanced: How do structural variations (e.g., substituent position on the phenyl ring) impact physicochemical properties?

Methodological Answer:

- LogP calculations : Replace 4-fluoro with 4-methoxy to increase hydrophobicity (LogP ↑0.5–1.0), enhancing blood-brain barrier penetration.

- Solubility : Introduce sulfonic acid groups to the imidazole ring, improving aqueous solubility but reducing membrane permeability.

- Stability : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring reduce photodegradation, as shown in accelerated stability testing (ICH Q1A guidelines) .

Table 1: Key Data for Structural and Biological Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.